molecular formula C12H8ClN5S B385930 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 113399-91-0

4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B385930
CAS RN: 113399-91-0
M. Wt: 289.74g/mol
InChI Key: FWPWQNZSDKXUGY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CPPT) is a new class of organic compounds with a unique structure and properties. It has been developed and synthesized for a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

Heterocyclic Compounds in Medicine

Pyrazole and 1,2,4-triazole derivatives, such as 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, are pivotal in medicinal chemistry due to their structural versatility and pharmacological potential. These heterocycles' ability to be chemically modified allows for the creation of compounds with specific biological activities. The integration of 1,2,4-triazole and pyrazole units into a single molecule enhances the likelihood of interacting with diverse biological targets, thereby broadening the scope of therapeutic applications. The synthesis of such compounds involves intricate chemical reactions, aiming to generate structures with potential biological activities, such as antifungal properties, by influencing specific biological pathways like the inhibition of 14α-demethylase in lanosterol synthesis (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activities

Compounds containing the 1,2,4-triazole moiety, similar to 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, have demonstrated significant antimicrobial activities. The structural framework of these compounds allows for the development of novel antimicrobial agents with efficacy against various bacterial and fungal strains. The synthesis of these compounds through methods such as cyclocondensation reactions and their structural characterization through spectroscopic techniques provide a foundation for understanding their antimicrobial mechanisms. This research avenue holds promise for the development of new antimicrobial agents to combat resistant strains of microorganisms (Idrees, Kola, & Siddiqui, 2019).

Structural and Molecular Studies

The synthesis and structural characterization of 1,2,4-triazole derivatives, akin to 4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, contribute significantly to the understanding of their molecular properties. Crystallization and single-crystal diffraction studies reveal the molecular conformation and the planar nature of these compounds, apart from specific groups which may assume perpendicular orientations. Such studies are essential for elucidating the compounds' molecular geometry and for designing molecules with desired biological activities (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5S/c13-8-1-3-9(4-2-8)18-11(16-17-12(18)19)10-7-14-5-6-15-10/h1-7H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWQNZSDKXUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

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